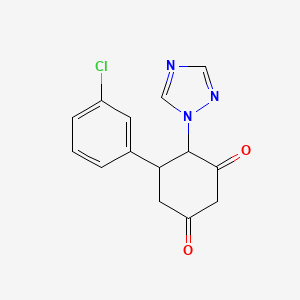
5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, also known as CTPTC, is a synthetic compound that has been widely studied due to its potential applications in various fields. CTPTC is a heterocyclic compound, containing a five-membered ring with three nitrogen atoms and a cyclohexane ring with one nitrogen atom. It has been used as a starting material in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. Moreover, CTPTC has been found to have an inhibitory effect on the enzyme acetylcholinesterase (AChE) and has been studied for its potential use as an insecticide.
Scientific Research Applications
Synthetic Methodologies and Structural Studies
- Synthetic Approaches : Research has shown that 1,3-cyclohexanedione derivatives can be synthesized through various methods, providing a basis for the synthesis of complex molecules, including those similar to 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione. For example, the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by reacting arylaldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) highlights the versatility of 1,3-cyclohexanedione in forming heterocyclic compounds (Khazaei et al., 2013).
- Structural Characterization : The structural analysis of triazole derivatives, such as the study on substituted [1,2,4]Triazole Derivatives, sheds light on the importance of detailed structural characterization in understanding the properties of such compounds. These studies often employ techniques like X-ray crystallography to elucidate the molecular conformation (Velavan et al., 1997).
Exploration of Biological Activities
- Anticancer and Antimicrobial Studies : Some derivatives of 1,3-cyclohexanedione and triazole have been explored for their potential anticancer and antimicrobial activities. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include similar structural motifs, have been investigated for their anticancer and antimicrobial properties, demonstrating the potential biomedical applications of such compounds (Katariya et al., 2021).
properties
IUPAC Name |
5-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-1-2-9(4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBDAHDHNDIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


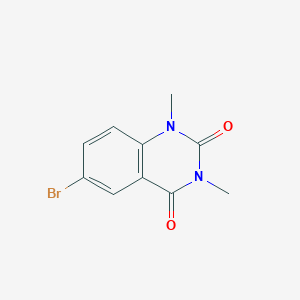
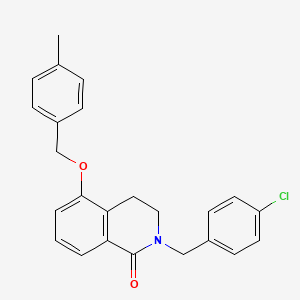
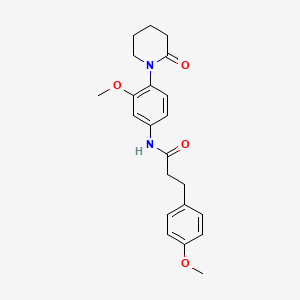
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)



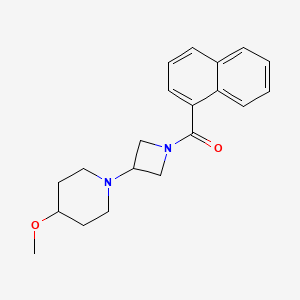
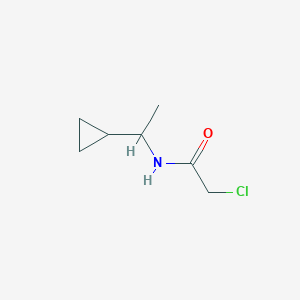
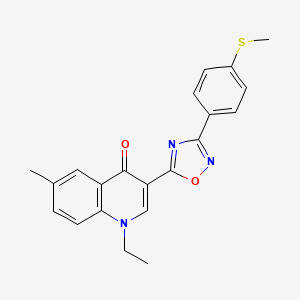
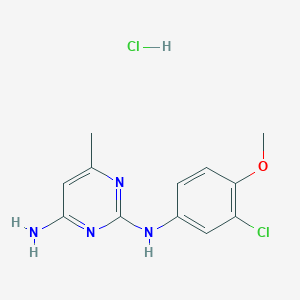
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)
